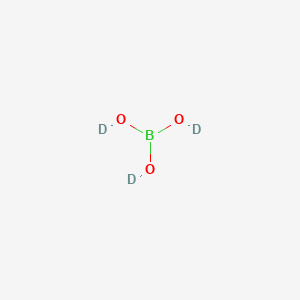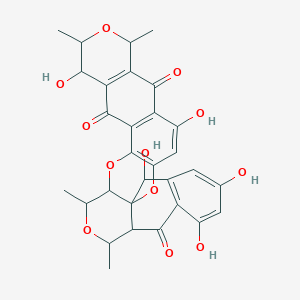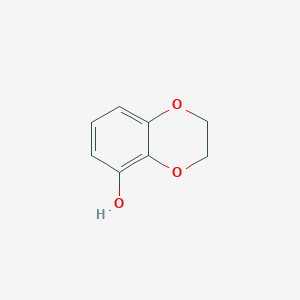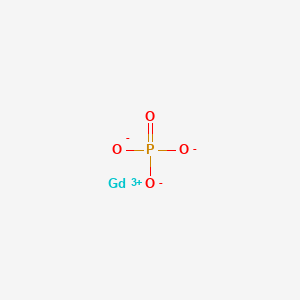
Ácido bórico-d3
Descripción general
Descripción
Boric acid-d3 is a useful research compound. Its molecular formula is BH3O3 and its molecular weight is 64.85 g/mol. The purity is usually 95%.
The exact mass of the compound Boric acid-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boric acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boric acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biología molecular en preparaciones de tampones
El ácido bórico-d3 se puede utilizar en biología molecular para la preparación de tampones . Los investigadores pueden aumentar la acidez del ácido bórico mediante reacciones de complejación con polioles como el sorbitol o el lactitol .
Catalizador en síntesis orgánica
El ácido bórico-d3 ha despertado un interés excepcional por desempeñar un papel de catalizador en la síntesis orgánica debido a su disponibilidad comercial, su excelente solubilidad en agua, su estabilidad ambiental, su facilidad de manejo, su bajo coste y su naturaleza ecológica .
Reacciones de amidación
En el campo de la síntesis orgánica, el ácido bórico-d3 se puede utilizar como catalizador en reacciones de amidación . Las reacciones de amidación son cruciales en la síntesis de una variedad de compuestos orgánicos .
Reacciones de esterificación
Otra aplicación del ácido bórico-d3 en la síntesis orgánica es en las reacciones de esterificación . La esterificación es un proceso fundamental en la química orgánica, utilizado para producir ésteres, que son importantes en una amplia gama de industrias .
Reacciones de adición de Michael
El ácido bórico-d3 también puede catalizar las reacciones de adición de Michael . Estas reacciones son una herramienta poderosa en el campo de la síntesis orgánica, permitiendo la construcción de enlaces carbono-carbono .
Reacciones de condensación
Por último, el ácido bórico-d3 se puede utilizar para catalizar las reacciones de condensación
Mecanismo De Acción
Target of Action
Boric acid-d3 primarily targets microbial cell walls and membranes. It is known for its antibacterial and antifungal properties, making it effective against pathogens like Candida albicans . The compound disrupts the integrity of microbial cell walls, leading to cell death.
Mode of Action
Boric acid-d3 interacts with microbial cell walls by inhibiting biofilm formation and hyphal transformation in fungi . This disruption prevents the microbes from adhering to surfaces and forming protective layers, making them more susceptible to the body’s immune response and other antimicrobial agents.
Biochemical Pathways
The primary biochemical pathway affected by boric acid-d3 is the inhibition of biofilm formation. By preventing the assembly of biofilms, boric acid-d3 disrupts the microbial community structure and function . This leads to a reduction in microbial virulence and pathogenicity, as biofilms are critical for microbial survival and resistance.
Result of Action
At the molecular level, boric acid-d3 disrupts microbial cell wall integrity, leading to cell lysis and death . At the cellular level, this results in the elimination of pathogenic microbes, reducing infection and inflammation. The compound’s action also enhances the effectiveness of the immune response by making microbes more vulnerable to immune cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of organic matter can influence the efficacy and stability of boric acid-d3. The compound is most effective in slightly acidic to neutral pH environments. High temperatures can enhance its antimicrobial activity, while the presence of organic matter may reduce its effectiveness by binding to the compound and preventing it from reaching microbial targets .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boric Acid-d3 interacts with several metabolic peptides and biochemical parameters. In a study, the effects of 15 mg/kg of Boric Acid-d3 were evaluated in Wistar rats . The study showed that Boric Acid-d3 is effective in energy metabolism .
Cellular Effects
Boric Acid-d3 has significant effects on various types of cells and cellular processes. It has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body and its antioxidant status .
Molecular Mechanism
Boric Acid-d3 exerts its effects at the molecular level through several mechanisms. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with Boric Acid-d3 pretreatment .
Temporal Effects in Laboratory Settings
The effects of Boric Acid-d3 change over time in laboratory settings. For instance, in a study involving streptozotocin (STZ)-induced experimental diabetic rats, it was observed that Boric Acid-d3 administration reduced the increase in glucose, triglyceride, total cholesterol, LDL-C levels, and AST, ALT activities .
Dosage Effects in Animal Models
The effects of Boric Acid-d3 vary with different dosages in animal models. In a study, the effects of 15 mg/kg of Boric Acid-d3 were evaluated . It was found that this dosage of Boric Acid-d3 was effective in reducing the biochemical processes that develop in STZ-induced diabetes mellitus .
Metabolic Pathways
Boric Acid-d3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
trideuterio borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OB(O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583601 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-58-7 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14149-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)








